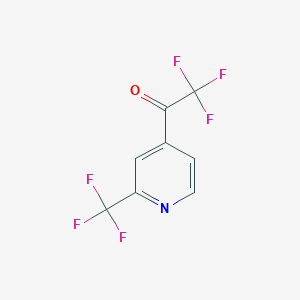

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of several crop-protection products . The specific reactions depend on the desired end product and the method of synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements contribute to the distinctive properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone has been used as a precursor in various synthetic processes. Alcaide et al. (2015) detailed a metal-free direct [2+2] cycloaddition reaction of alkynes, utilizing electron-deficient olefins to synthesize substituted cyclobutenes. The process operates under mild conditions, requiring neither irradiation nor heating, showcasing the compound's utility in synthesizing intricate chemical structures (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Catalytic Behavior in Polymerization The compound has been pivotal in the synthesis of iron and cobalt dichloride complexes bearing NNN tridentate ligands. Sun et al. (2007) demonstrated that these complexes, upon activation, exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization. The research underscores the compound's potential in catalyzing polymerization processes, offering avenues for material synthesis and industrial applications (Sun et al., 2007).

Exploration in Organic Chemistry In organic chemistry, the compound has facilitated the synthesis of fluorinated pyridines, as demonstrated by Sladek et al. (2003). The study employed nickel complexes for the synthesis of 3-substituted tetrafluoropyridines, an otherwise challenging task. This highlights the compound's role in expanding the toolkit for synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Sladek, Braun, Neumann, & Stammler, 2003).

Wirkmechanismus

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds have found use in the protection of crops from pests and in the pharmaceutical industry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)5-3-4(1-2-15-5)6(16)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRRUDFKGXQRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)

![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)

![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)